molecular formula C22H24N2O3 B5173707 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)-3-methylbutanamide

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)-3-methylbutanamide

Cat. No.: B5173707
M. Wt: 364.4 g/mol
InChI Key: FQNFXCFCXZYBOJ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)-3-methylbutanamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Phthalimide Group: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Substitution Reaction: The phthalimide group is then reacted with a suitable halogenated compound to introduce the substituted phenyl group.

    Amidation: The final step involves the reaction of the substituted phthalimide with 3-methylbutanoyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific methods can vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanamide groups.

    Reduction: Reduction reactions may target the carbonyl groups in the phthalimide moiety.

    Substitution: The aromatic ring in the phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound or its derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethyl-6-methylphenyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The phthalimide group may play a crucial role in binding to these targets, while the substituted phenyl group can modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog that lacks the substituted phenyl and butanamide groups.

    N-Phenylphthalimide: Similar structure but without the butanamide moiety.

    Substituted Amides: Compounds with similar amide linkages but different substituents.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethyl-6-methylphenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-15-10-8-9-14(4)18(15)23-20(25)19(13(2)3)24-21(26)16-11-6-7-12-17(16)22(24)27/h6-13,19H,5H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNFXCFCXZYBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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